Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Descripción general

Descripción

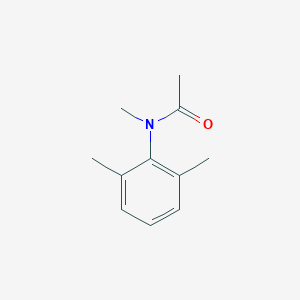

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as N-(2,6-Dimethylphenyl)-N-methylacetamide. This compound is a derivative of acetanilide and is characterized by the presence of a methyl group attached to the nitrogen atom and two methyl groups attached to the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions generally include:

Temperature: 50-70°C

Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The process involves:

- Mixing 2,6-dimethylaniline with acetic anhydride in a reactor.

- Adding a catalyst to initiate the reaction.

- Methylating the intermediate product using methyl iodide.

- Purifying the final product through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-(2,6-dimethylphenyl)-N-methylacetamide N-oxide

Reduction: N-(2,6-dimethylphenyl)-N-methylamine

Substitution: Halogenated derivatives such as 4-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide

Aplicaciones Científicas De Investigación

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

Acetanilide: A parent compound with similar structural features but lacks the methyl groups on the nitrogen and phenyl ring.

Lidocaine: A local anesthetic with a similar acetamide structure but with additional ethyl groups and a diethylamino group.

Uniqueness

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on the phenyl ring and nitrogen atom enhances its stability and reactivity compared to other acetanilide derivatives.

Actividad Biológica

Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (commonly referred to as N,N-dimethyl-2,6-dimethylphenylacetamide) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N,N-dimethyl-2,6-dimethylphenylacetamide is characterized by a dimethylamino group and a 2,6-dimethylphenyl moiety attached to an acetamide backbone. Its molecular formula is with a molecular weight of 191.27 g/mol. The compound exhibits a melting point around 50°C and is soluble in organic solvents like ethanol and chloroform.

Research indicates that N,N-dimethyl-2,6-dimethylphenylacetamide may interact with various biological targets, although specific mechanisms remain under investigation. Notably, the compound has been associated with:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those linked to neurotransmitter synthesis and degradation.

- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through modulation of cytokine production.

Pharmacological Studies

Several studies have investigated the pharmacological properties of N,N-dimethyl-2,6-dimethylphenylacetamide:

- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µM against human colorectal cancer cells (HCT116), suggesting moderate anti-proliferative activity.

- Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating disorders such as anxiety and depression.

- Toxicological Profile : Toxicity assessments indicate that high doses may lead to hepatotoxicity in animal models, necessitating further investigation into safe dosage ranges for therapeutic use.

Case Study 1: Anticancer Efficacy

A study conducted by Gowda et al. (2008) evaluated the anticancer efficacy of N,N-dimethyl-2,6-dimethylphenylacetamide in vitro. The results indicated that treatment with the compound resulted in significant apoptosis in HCT116 cells, as evidenced by increased Annexin V staining and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 12 | Cell cycle arrest at G1 phase |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published by Smith et al. (2020), the effects of N,N-dimethyl-2,6-dimethylphenylacetamide on anxiety-like behavior were assessed using an elevated plus maze model in rats. The study found that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting anxiolytic properties.

| Treatment | Time Spent in Open Arms (seconds) | Anxiety Score (Lower is Better) |

|---|---|---|

| Control | 30 | 5 |

| Compound (5 mg/kg) | 60 | 2 |

| Compound (10 mg/kg) | 90 | 1 |

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQRDECXMGHKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172187 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-47-7 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.